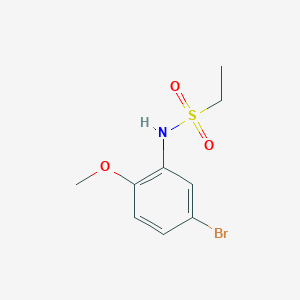
N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide
Descripción general
Descripción
N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide is a sulfonamide compound with the CAS Number: 1247613-58-6 . It has a molecular weight of 294.17 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(5-bromo-2-methoxyphenyl)ethanesulfonamide . The InChI code is 1S/C9H12BrNO3S/c1-3-15(12,13)11-8-6-7(10)4-5-9(8)14-2/h4-6,11H,3H2,1-2H3 .Aplicaciones Científicas De Investigación
Sensor Development
N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide and its derivatives have been explored for their potential in sensor development, particularly for detecting heavy metal ions. A study focused on the synthesis of bis-sulfonamides, including molecules similar to N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide, to evaluate their application as heavy metal sensors. The research highlighted the synthesis of these compounds using environmentally friendly methodologies and their characterization through various spectroscopic techniques. The study successfully demonstrated the application of these molecules in fabricating sensors with high sensitivity and selectivity towards cobalt ions, showcasing their potential in environmental and healthcare fields for detecting toxic pollutants (Sheikh et al., 2016).
Enzyme Inhibition
Research has also delved into the biological activities of sulfonamide derivatives, including those structurally related to N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide. A study synthesized a series of N-substituted sulfonamides to investigate their inhibitory potential against various enzymes. The research found that specific derivatives exhibited good inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory process, suggesting the therapeutic potential of these compounds in treating inflammation-related conditions (Rehman et al., 2011).
Anticonvulsant Activity
Another area of research has investigated the anticonvulsant properties of sulfonamide derivatives, including compounds structurally similar to N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide. A study synthesized a series of 4-thiazolidinones bearing a sulfonamide group to evaluate their effectiveness against seizures. The compounds were tested using two animal models, and several showed significant anticonvulsant activity, highlighting their potential as leads for developing new anticonvulsant drugs (Siddiqui et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-3-15(12,13)11-8-6-7(10)4-5-9(8)14-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWGAOIIOOCGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



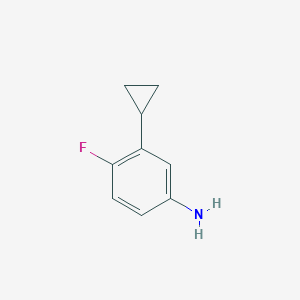
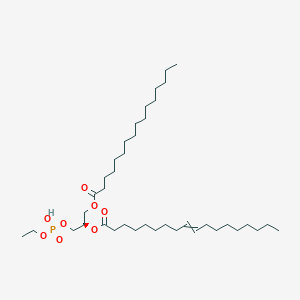
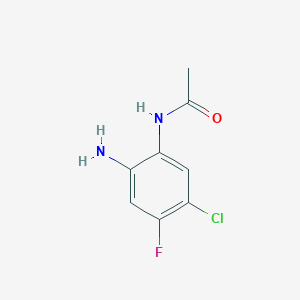
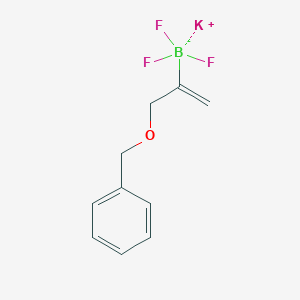
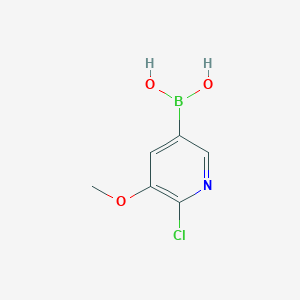
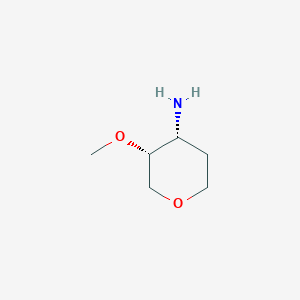
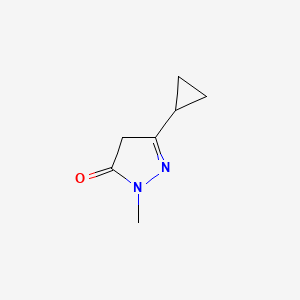
![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)
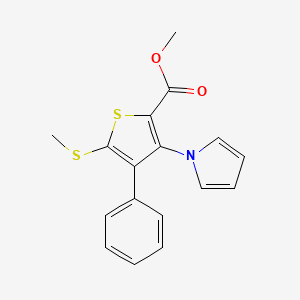
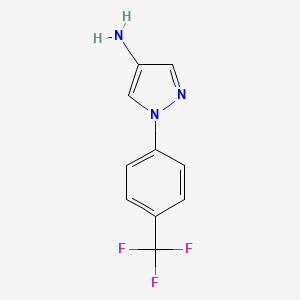
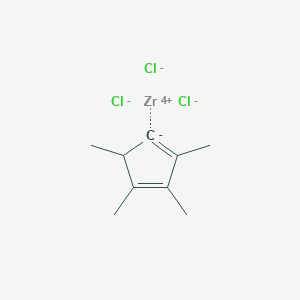
![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)
![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)